methyl {4-[(E)-(2-{[(2-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate
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Overview
Description
METHYL 2-{4-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a sulfanyl group, and an acetamido group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl derivative, followed by the introduction of the sulfanyl and acetamido groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
Scientific Research Applications
METHYL 2-{4-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-HYDROXYPHENYL)ACETATE: A related compound with a hydroxyl group instead of a chlorophenyl group.
2-METHOXY-4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL ACETATE: Another similar compound with methoxy groups.
Uniqueness
METHYL 2-{4-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19ClN2O4S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
methyl 2-[4-[(E)-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C19H19ClN2O4S/c1-25-19(24)11-26-16-8-6-14(7-9-16)10-21-22-18(23)13-27-12-15-4-2-3-5-17(15)20/h2-10H,11-13H2,1H3,(H,22,23)/b21-10+ |
InChI Key |
OSMDAAUDZPUFSU-UFFVCSGVSA-N |
Isomeric SMILES |
COC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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